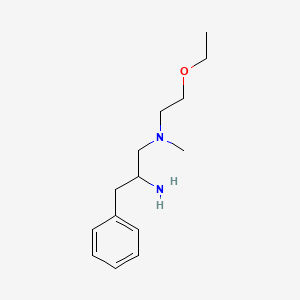

(2-amino-3-phenylpropyl)(2-ethoxyethyl)methylamine

Description

(2-Amino-3-phenylpropyl)(2-ethoxyethyl)methylamine is a tertiary amine characterized by a phenyl-substituted propyl backbone with amino and methylamine functionalities. The 2-ethoxyethyl group introduces ethoxy-based hydrophobicity, while the 3-phenylpropyl moiety contributes aromatic interactions. This compound is structurally related to pharmacologically active amines but lacks direct literature reports in the provided evidence. Its synthesis can be inferred from methods for analogous compounds, such as alkylation of amines with halogenated precursors or condensation reactions involving substituted acrylates .

Properties

IUPAC Name |

1-N-(2-ethoxyethyl)-1-N-methyl-3-phenylpropane-1,2-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2O/c1-3-17-10-9-16(2)12-14(15)11-13-7-5-4-6-8-13/h4-8,14H,3,9-12,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHDFMHJMSULJIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCN(C)CC(CC1=CC=CC=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-amino-3-phenylpropyl)(2-ethoxyethyl)methylamine typically involves the reaction of 3-phenylpropylamine with 2-ethoxyethyl chloride in the presence of a base such as sodium hydroxide . The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield . The use of catalysts and advanced purification techniques such as distillation and chromatography ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2-amino-3-phenylpropyl)(2-ethoxyethyl)methylamine undergoes various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The ethoxyethyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often involve the use of alkyl halides or aryl halides in the presence of a base.

Major Products Formed

Oxidation: Nitroso or nitro derivatives.

Reduction: Secondary or tertiary amines.

Substitution: Various alkyl or aryl derivatives.

Scientific Research Applications

(2-amino-3-phenylpropyl)(2-ethoxyethyl)methylamine is utilized in a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (2-amino-3-phenylpropyl)(2-ethoxyethyl)methylamine involves its interaction with specific molecular targets such as enzymes and receptors . The amino group can form hydrogen bonds with active sites, while the phenylpropyl backbone provides hydrophobic interactions . These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table highlights key structural analogs and their distinguishing features:

| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Potential Applications | References |

|---|---|---|---|---|---|

| (2-Amino-3-phenylpropyl)(2-ethoxyethyl)methylamine | C₁₄H₂₂N₂O | ~234.34* | 3-phenylpropyl, 2-ethoxyethyl, amino | Drug intermediates, surfactants | |

| (2-Methoxyethyl)(3-phenylpropyl)amine | C₁₂H₁₉NO | 193.29 | 3-phenylpropyl, 2-methoxyethyl | Organic synthesis, catalysis | |

| Methyl(3-phenoxypropyl)amine | C₁₀H₁₃NO | 163.22 | 3-phenoxypropyl, methyl | Agrochemicals, polymer additives | |

| 2-(Dimethylamino)-2-phenylethylamine | C₁₉H₂₆N₂ | 282.43 | 2-phenylpropyl, dimethylamino | Neuromodulators, receptor ligands |

*Estimated based on structural similarity to .

Key Observations:

Phenoxy vs. Phenylpropyl: Methyl(3-phenoxypropyl)amine has an oxygen-linked phenyl group, increasing polarity but reducing steric bulk compared to the target compound’s 3-phenylpropyl chain.

Amino Group Variations: The dimethylamino group in introduces greater electron-donating capacity, which may influence binding to biological targets like G-protein-coupled receptors.

Synthetic Accessibility: Phenoxypropyl derivatives (e.g., ) are synthesized via nucleophilic substitution of 3-halopropanes with phenols, whereas phenylpropyl analogs likely require Heck coupling or Grignard reactions for aryl-alkyl bond formation.

Physicochemical and Functional Comparisons

- Solubility : Ethoxy and methoxy groups confer moderate water solubility, but the phenylpropyl chain dominates, making these compounds more soluble in organic solvents.

- Reactivity: The primary amino group in the target compound allows for facile functionalization (e.g., acylation, Schiff base formation), similar to intermediates in .

Biological Activity

(2-amino-3-phenylpropyl)(2-ethoxyethyl)methylamine is a compound of interest due to its potential biological activities. This article discusses its biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound can be represented by the following structural formula:

The biological activity of this compound may involve interactions with various molecular targets, including:

- Enzymes : The compound may inhibit or activate specific enzymes involved in metabolic pathways.

- Receptors : It could bind to receptors, modulating cellular signaling pathways that influence physiological responses.

- Transport Proteins : Similar compounds have shown competitive inhibition of monoamine transporters, suggesting a potential role in neurotransmitter modulation .

Structure-Activity Relationships (SAR)

Research indicates that modifications to the structure of related compounds can significantly affect their biological activity. For instance, the introduction of electron-donating groups on the aromatic ring enhances inhibitory potency against certain transporters. Conversely, bulky substituents reduce this potency .

Antimicrobial Properties

A study exploring various derivatives of similar amines highlighted their potential antimicrobial activities. Compounds with specific structural features exhibited significant inhibition against bacterial strains, indicating that this compound could share similar properties.

Neurotransmitter Modulation

In a comparative study involving phenylpropene derivatives, it was found that structural modifications influenced the binding affinity to monoamine transporters. The findings suggest that this compound might act as a competitive inhibitor for these transporters, potentially affecting neurotransmitter levels in the brain .

Data Table: Biological Activity Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.